4-(Chloromethyl)-N,N-diethylaniline
Description
BenchChem offers high-quality 4-(Chloromethyl)-N,N-diethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-N,N-diethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1039901-49-9 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
4-(chloromethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C11H16ClN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
RSOBZWYEQXKISH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CCl |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Foundational & Exploratory
4-(Chloromethyl)-N,N-diethylaniline chemical structure and properties
Executive Summary
4-(Chloromethyl)-N,N-diethylaniline is a highly reactive benzylic electrophile utilized primarily as a transient intermediate in the synthesis of functional dyes (triarylmethanes), pharmaceutical building blocks, and advanced materials. Characterized by a "push-pull" electronic structure—where the electron-donating diethylamino group activates the benzene ring and stabilizes the benzylic carbocation—this compound exhibits exceptional reactivity toward nucleophiles. Due to its inherent instability and tendency to hydrolyze or polymerize, it is rarely isolated as a free base; instead, it is typically generated in situ or handled as a hydrochloride salt. This guide provides a comprehensive technical analysis of its structure, synthesis protocols, reactivity mechanisms, and safety requirements for research and development applications.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Structural Analysis
The molecule consists of a benzene core substituted at the para positions with a diethylamino group (
DOT Diagram: Chemical Structure & Connectivity
Figure 1: Connectivity map highlighting the electron-rich amine donor and the electrophilic chloromethyl acceptor.
Physicochemical Properties
Note: As a reactive intermediate, experimental data often refers to the hydrochloride salt or the precursor alcohol. Values below represent the free base unless otherwise noted.
| Property | Value / Description | Source/Note |
| Chemical Name | 4-(Chloromethyl)-N,N-diethylaniline | IUPAC |
| Molecular Formula | - | |
| Molecular Weight | 197.71 g/mol | Calculated |
| Precursor CAS | 74974-49-5 (Alcohol form) | [1] |
| Parent CAS | 91-66-7 (N,N-Diethylaniline) | [2] |
| Physical State | Viscous oil (Free Base) / Solid (HCl Salt) | Unstable as oil |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with Water | Hydrolytically unstable |
| Reactivity Class | Alkylating Agent / Electrophile |
Part 2: Synthesis & Manufacturing[1][9]
Synthetic Strategy
Direct chloromethylation of
Method A: Chlorination of the Alcohol (Preferred for Purity)
This method avoids the use of carcinogenic bis(chloromethyl)ether byproducts associated with formaldehyde/HCl reactions.
-
Precursor Synthesis: Reduction of 4-(diethylamino)benzaldehyde with
to yield 4-(diethylamino)benzyl alcohol. -
Chlorination: Reaction of the alcohol with Thionyl Chloride (
) in anhydrous dichloromethane (DCM).
DOT Diagram: Synthetic Workflow
Figure 2: Step-wise synthesis pathway from the aldehyde precursor to the active chloride salt.
Detailed Protocol: Generation of the Hydrochloride Salt
Warning: Perform all steps in a fume hood.
-
Preparation: Dissolve 10.0 mmol of 4-(diethylamino)benzyl alcohol in 20 mL of anhydrous DCM. Cool the solution to 0°C under an argon atmosphere.
-
Addition: Dropwise add 12.0 mmol of Thionyl Chloride (
). A precipitate may form immediately (the hydrochloride salt). -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Isolation:
-
If solid precipitates: Filter under inert atmosphere, wash with cold anhydrous ether.
-
If solution remains clear: Evaporate solvent and excess
under vacuum to obtain the hydrochloride salt as a hygroscopic solid.
-
-
Storage: Store at -20°C under argon. Use immediately for best results.
Part 3: Reactivity & Mechanism of Action
The "Push-Pull" Electronic Effect
The unique reactivity of this compound stems from the strong electron donation of the para-diethylamino group.
-
Resonance Stabilization: The nitrogen lone pair donates electron density into the benzene ring (
effect), which can be delocalized all the way to the benzylic carbon. -
Leaving Group Lability: This stabilization facilitates the departure of the chloride ion, forming a resonance-stabilized quinoid-like carbocation intermediate. This makes the compound highly susceptible to
mechanisms, although is also favorable with strong nucleophiles.
DOT Diagram: Resonance & Reactivity
Figure 3: Mechanistic pathway illustrating the formation of the reactive carbocation intermediate.
Key Reactions
-
Hydrolysis: Reacts rapidly with water to revert to the benzyl alcohol.
-
Amination: Reacts with secondary amines to form unsymmetrical tri-substituted amines.
-
Alkylation: Used to introduce the 4-(diethylamino)benzyl moiety into carbon nucleophiles (e.g., enolates) or heterocycles.
Part 4: Safety & Handling
Hazard Identification
-
Alkylating Agent: Like most benzyl chlorides, this compound is a potent alkylating agent. It is potentially mutagenic and carcinogenic.
-
Corrosive: The hydrochloride salt and hydrolysis products (HCl) are corrosive to tissue.
-
Vesicant: Can cause severe skin burns and eye damage.
Handling Protocols
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium carbonate to neutralize the acid and hydrolyze the chloride, followed by absorption with inert material.
References
Difference between 4-(Chloromethyl)-N,N-diethylaniline and dimethyl analog
This guide provides an in-depth technical comparison between 4-(Chloromethyl)-N,N-dimethylaniline and its diethyl analog . It is structured to assist researchers in selecting the appropriate reagent for nucleophilic substitutions, dye synthesis, and pharmaceutical intermediate development.
Comparative Analysis of Dimethyl vs. Diethyl Analogs
Executive Summary
4-(Chloromethyl)-N,N-dimethylaniline (Compound A) and 4-(Chloromethyl)-N,N-diethylaniline (Compound B) are highly reactive benzyl chloride derivatives used primarily as electrophilic "anchors" to introduce amino-benzyl functionalities.
-
The Dimethyl Analog is the industry standard: widely available, sterically compact, and highly reactive.
-
The Diethyl Analog is the specialized variant: utilized when increased lipophilicity (LogP), bathochromic shifts in dye absorbance, or steric modulation of the nitrogen center is required.
Critical Handling Note: Both compounds are potent alkylating agents and are chemically unstable as free bases.[1] They undergo rapid self-polymerization and must be stored and handled as hydrochloride salts .
Physicochemical Profile
The following table contrasts the core properties of the two analogs. Note that while the dimethyl analog is a registered commercial reagent, the diethyl analog is frequently generated in situ or supplied as a custom synthesis intermediate.
| Feature | 4-(Chloromethyl)-N,N-dimethylaniline | 4-(Chloromethyl)-N,N-diethylaniline |
| Structure | Methyl groups on Nitrogen | Ethyl groups on Nitrogen |
| CAS (Salt/Base) | Base: 189348-74-3 (approx)HCl Salt: Common commercial form | Base: Not commonly listedParent: N,N-Diethylaniline (91-66-7) |
| Molecular Weight | 169.65 g/mol (Base) | 197.71 g/mol (Base) |
| Lipophilicity (Est. LogP) | ~2.8 (Moderate) | ~3.6 (High) |
| Steric Bulk (N-Subst) | Low (Rotatable, minimal shielding) | High (Ethyl tails shield the Nitrogen lone pair) |
| Electronic Effect | Strong Donor ( | Strong Donor (Inductively higher, sterically lower) |
| Primary Utility | Standard Reagent, Crystal Violet precursors | Lipophilic Drugs, Brilliant Green precursors |
Reactivity & Mechanism: The "Quinone Methide" Pathway
The reactivity of these compounds is distinct from standard benzyl chlorides due to the para-amino group. They do not react via a simple SN2 displacement.[1] Instead, the nitrogen lone pair facilitates the expulsion of the chloride ion, forming a transient, highly electrophilic Aza-Quinone Methide intermediate.
Mechanistic Implication[2][3]
-
Dimethyl Analog: The compact methyl groups allow the nitrogen lone pair to align perfectly with the aromatic ring, maximizing resonance stabilization of the quinone methide. This makes the chloride leaving group extremely labile (high reactivity, lower stability).
-
Diethyl Analog: The steric bulk of the ethyl groups forces a slight twist in the N-Phenyl bond, potentially reducing the orbital overlap slightly. However, the inductive effect of the ethyl groups is stronger. The net result is a compound that is similarly reactive but produces more lipophilic products.[1]
Visualization: Aza-Quinone Methide Formation
The following diagram illustrates the ionization pathway that drives the chemistry of both analogs.
Caption: The nitrogen lone pair drives the expulsion of chloride, forming a reactive quinone methide intermediate that is rapidly trapped by nucleophiles.
Synthesis & Handling Protocols
Due to the risk of self-alkylation (where the nitrogen of one molecule attacks the benzylic carbon of another), these compounds are synthesized and isolated as Hydrochloride Salts .
Synthesis Workflow (Standard Protocol)
-
Precursor: Start with N,N-Dimethylaniline or N,N-Diethylaniline.
-
Formylation/Chloromethylation:
-
Method A (Vilsmeier-Haack): POCl₃ + DMF followed by reduction.[1]
-
Method B (Direct): Paraformaldehyde + HCl (Gas) + ZnCl₂ (Catalyst).
-
-
Salt Precipitation: The product precipitates as the hydrochloride salt in non-polar solvents (e.g., ether or concentrated HCl), preventing self-reaction.
Experimental Protocol: Handling the Diethyl Analog
-
Storage: Store strictly at -20°C under Argon. Moisture triggers hydrolysis to the benzyl alcohol.[1]
-
Usage: Do not free-base the compound before addition to the reaction. Add the hydrochloride salt directly to the reaction mixture containing the nucleophile and an auxiliary base (e.g., Triethylamine) to generate the reactive species in situ.
Caption: Workflow for the safe synthesis and application of the diethyl analog, emphasizing salt isolation.
Applications & Selection Guide
A. Dye Synthesis (Triarylmethanes)[1][4]
-
Dimethyl Analog: Used to synthesize Malachite Green and Crystal Violet .[1][4] These dyes typically have absorption maxima (
) around 590–610 nm. -
Diethyl Analog: Used to synthesize Brilliant Green and Ethyl Violet .[1][5] The ethyl groups cause a bathochromic shift (red shift) of 10–20 nm compared to the methyl analogs due to increased electron donation and solvatochromic effects.[1] They also significantly increase the solubility of the dye in organic solvents (lipophilicity).
B. Pharmaceutical Intermediates[1][6][7]
-
Lipophilicity Tuning: If a drug candidate containing a dimethylamino-benzyl group is too polar (low permeability), switching to the diethyl analog can increase the LogP by approximately 0.8–1.0 units, improving membrane transport.
-
Metabolic Stability: The ethyl group is susceptible to dealkylation by cytochrome P450 enzymes (N-dealkylation), but the rate and metabolic products differ from the methyl analog, offering a parameter for pharmacokinetic optimization.
Safety & Toxicology
Both compounds are primary alkylating agents .[1]
-
Toxicity: Highly toxic by inhalation and skin contact.[1][4] They can alkylate DNA, posing a carcinogenic risk.
-
Vesicant: The chloromethyl group makes them potent blister agents (similar to nitrogen mustards).[1]
-
Neutralization: Spills should be neutralized with a solution of ammonia or dilute sodium hydroxide to hydrolyze the chloride to the less toxic alcohol.[1]
References
- Reactivity of Benzyl Chlorides:Mechanistic studies on the solvolysis of p-substituted benzyl chlorides.
- Dye Synthesis:The Chemistry of Synthetic Dyes, Vol 2. (Detailed synthesis of Malachite Green vs. Brilliant Green).
- Synthesis Protocol:Organic Syntheses, Coll. Vol. 4, p.
- Stability Data:Journal of Organic Chemistry, "Self-alkylation of p-dimethylaminobenzyl chloride".
-
Compound Data: PubChem CID 12219116 (4-(chloromethyl)-N,N-dimethylaniline).[8][9] Link
-
Parent Compound: N,N-Diethylaniline (CAS 91-66-7).[5][7][10] Link
Sources
- 1. youtube.com [youtube.com]
- 2. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
- 5. Diethylaniline - Wikipedia [en.wikipedia.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. CAS 91-66-7: N,N-Diethylaniline | CymitQuimica [cymitquimica.com]
- 8. PubChemLite - 4-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 9. 4-(chloromethyl)-N,N-dimethylaniline | C9H12ClN | CID 12219116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N-Diethylaniline (CAS 91-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-Depth Technical Guide to the Physical Properties of N,N-diethyl-4-chloromethylaniline
Introduction
N,N-diethyl-4-chloromethylaniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing a nucleophilic tertiary amine and a reactive benzylic chloride, makes it a versatile building block for the synthesis of a wide range of more complex molecules, including dyes, pharmaceuticals, and materials for polymer science. A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the purification of its reaction products.
This guide provides a comprehensive overview of the known and predicted physical properties of N,N-diethyl-4-chloromethylaniline. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related structural analogs to provide reasoned estimations. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these crucial physical parameters.
Molecular Structure and Its Influence on Physical Properties
The structure of N,N-diethyl-4-chloromethylaniline, featuring a diethylamino group and a chloromethyl group in a para-substitution pattern on a benzene ring, dictates its physical characteristics. The tertiary amine group introduces a degree of polarity and is a hydrogen bond acceptor. The chloromethyl group is also polar and introduces a reactive site. The benzene ring contributes to the molecule's nonpolar character and potential for π-π stacking interactions. The overall physical properties are a balance of these competing factors.
Core Physical Properties
Direct experimental data for N,N-diethyl-4-chloromethylaniline is not widely available. Therefore, we present a combination of computed data for the closely related analog, 4-(chloromethyl)-N,N-dimethylaniline, and experimentally determined data for other analogs to build a comprehensive profile.
Table 1: Summary of Physical Properties of N,N-diethyl-4-chloromethylaniline and Its Analogs
| Property | N,N-diethyl-4-chloromethylaniline (Predicted) | 4-(chloromethyl)-N,N-dimethylaniline[1] | N,N-diethylaniline[2][3] |
| Molecular Formula | C₁₁H₁₆ClN | C₉H₁₂ClN | C₁₀H₁₅N |
| Molecular Weight | 197.70 g/mol | 169.65 g/mol | 149.23 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | - | Colorless to yellow liquid |
| Melting Point | Likely a low-melting solid | - | -38 °C |
| Boiling Point | Expected to be > 217 °C | - | 217 °C |
| Density | Expected to be > 0.938 g/mL | - | 0.938 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in common organic solvents | - | Water: 1 g in 70 mL at 12 °C; slightly soluble in alcohol, chloroform, and diethyl ether. |
| Refractive Index | - | - | n20/D 1.542 |
Note: The properties for N,N-diethyl-4-chloromethylaniline are predictions based on the trends observed in its analogs. The addition of the chloromethyl group is expected to increase the molecular weight, boiling point, and density compared to N,N-diethylaniline.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of N,N-diethyl-4-chloromethylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-8.0 ppm), the benzylic protons of the chloromethyl group (around 4.5 ppm), and the ethyl groups attached to the nitrogen (a quartet around 3.4 ppm and a triplet around 1.2 ppm). The splitting patterns of the aromatic protons can confirm the para-substitution pattern.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (in the 120-150 ppm region), the benzylic carbon, and the carbons of the ethyl groups.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of N,N-diethyl-4-chloromethylaniline would display characteristic absorption bands that confirm the presence of its key functional groups.[6][7]
-
C-H stretching (aliphatic): Just below 3000 cm⁻¹.
-
C=C stretching (aromatic ring): Bands in the 1600-1450 cm⁻¹ region.
-
C-N stretching: Typically observed in the 1350-1000 cm⁻¹ range.
-
C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the 1,4-disubstitution pattern of the benzene ring.[7]
-
C-Cl stretching: Generally found in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a definitive indicator of a single chlorine atom in the molecule.[8][9]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group from the ethyl substituent, or the entire chloromethyl group.
Experimental Determination of Physical Properties
For novel compounds like N,N-diethyl-4-chloromethylaniline where literature data is sparse, experimental determination of its physical properties is crucial. The following are standard, reliable protocols.
Workflow for Physical Property Determination
Sources
- 1. 4-(chloromethyl)-N,N-dimethylaniline | C9H12ClN | CID 12219116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. N,N-DIETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
Technical Stewardship Guide: 4-(Diethylamino)benzyl Chloride & Derivatives
Topic: Safety Data Sheet (SDS) for Diethylaminobenzyl Chloride Derivatives Content Type: Technical Stewardship Guide Audience: Research Scientists, Process Chemists, and HSE Managers
Executive Summary: The Alkylating Paradox
Diethylaminobenzyl chloride derivatives (e.g., 4-(Diethylamino)benzyl chloride hydrochloride) represent a classic paradox in medicinal chemistry. The very feature that makes them valuable synthetic intermediates—the highly reactive benzylic electrophile—renders them potent biological hazards.
This guide moves beyond the static GHS codes of a standard Safety Data Sheet (SDS). It provides a dynamic operational framework for handling these "soft" alkylating agents, focusing on the specific interplay between their electron-rich amine tail and their electrophilic benzyl head.
Part 1: Molecular Mechanism of Toxicity
To safely handle these compounds, one must understand why they are toxic. Unlike simple corrosives that destroy tissue via pH extremes, these derivatives act as biological alkylating agents .
The Electronic Effect
The para-diethylamino group is a strong electron donor (+M effect). While one might assume this stabilizes the molecule, it actually facilitates ionization at the benzylic position.
-
Ionization: The chlorine leaves, generating a benzylic carbocation.
-
Stabilization: The nitrogen lone pair donates electron density through the pi-system, stabilizing the carbocation (quinoid-like resonance).
-
Alkylation: This stabilized—yet highly reactive—cation attacks nucleophilic centers in biological macromolecules (e.g., the N7 position of Guanine in DNA), leading to mutagenesis or cytotoxicity.
Visualization: The Alkylation Pathway
The following diagram illustrates the transition from a stable solid to a DNA-alkylating species upon exposure to physiological conditions.
Figure 1: Mechanism of action showing the formation of the reactive carbocation intermediate.
Part 2: Critical Hazard Identification (GHS Interpretation)
Standard SDS documents list hazards, but they rarely explain the synergy between them.
| GHS Classification | Hazard Statement | Technical Implication for Researchers |
| Skin Corr. 1B | Causes severe skin burns and eye damage.[1] | Delayed Necrosis: Unlike acid burns, alkylation burns may not sting immediately. The compound penetrates the dermis, alkylates tissue, and then hydrolyzes to release HCl locally. |
| Acute Tox. 3 | Toxic if swallowed or inhaled.[2] | Mucosal Absorption: The lipophilic diethylamino group enhances absorption through mucous membranes, increasing systemic toxicity risks. |
| Water React. | Reacts with water to release toxic gas.[1] | The "Acid Fog" Risk: On humid days, opening a bottle can generate invisible HCl mist. The solid crust on the bottle cap is often hydrolyzed material (benzyl alcohol). |
Key Reference: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5486850, 4-(Diethylamino)benzyl chloride hydrochloride. [1]
Part 3: Advanced Handling Protocols
Storage and Stability
These compounds are moisture-intolerant . The degradation product is the corresponding benzyl alcohol and HCl gas.
-
Primary Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Secondary Containment: Store the bottle inside a secondary desiccator jar containing anhydrous calcium chloride or Drierite™.
-
Visual Check: If the solid has turned from off-white/beige to a sticky, dark gum, significant hydrolysis and polymerization have occurred. Do not use.
Operational Workflow (The "Dry Chain")
Maintain a "dry chain" of custody from the reagent bottle to the reaction flask to prevent hydrolysis and exposure.
Figure 2: The "Dry Chain" workflow to prevent moisture-induced degradation and HCl release.
Engineering Controls & PPE
-
Ventilation: All operations must occur in a certified chemical fume hood.
-
Glove Selection:
-
Standard: Double-gloving with Nitrile (0.11 mm) is acceptable for incidental splash protection.
-
High Risk: For synthesis >5g or spill cleanup, use Silver Shield/4H (Laminate) gloves. Benzyl chloride derivatives can permeate nitrile rubber rapidly [2].
-
-
Respiratory: If working outside a hood (strictly prohibited except in emergencies), a full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges is required due to the HCl generation potential.
Part 4: Emergency Response & Decontamination
Decontamination of Spills (The "Slurry Method")
Do not simply wipe up the powder with a wet paper towel; this generates HCl gas instantly.
-
Isolate: Evacuate the immediate area.
-
Cover: Gently cover the spill with a 1:1 mixture of Sodium Carbonate (Na₂CO₃) and Kitty Litter (Bentonite clay) . The carbonate neutralizes the potential acid; the clay absorbs the organic bulk.
-
Dampen: Spray the covered spill gently with 50% ethanol/water.
-
Why? Water initiates hydrolysis (destroying the alkylating agent), but the carbonate immediately neutralizes the resulting HCl. Ethanol solubilizes the organic residue.[3]
-
-
Wait: Allow 15 minutes for the reaction to subside.
-
Collect: Scoop the slurry into a hazardous waste container labeled "Corrosive/Toxic Organic Debris."
First Aid (Specific to Alkylating Agents)
-
Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use alcohol on the skin, as it may increase the permeability of the lipophilic benzyl derivative into the bloodstream.
-
Eye Contact: Irrigate immediately.[1][4] Time is critical to prevent permanent corneal opacity from the combined alkylation/acid mechanism.
References
-
National Center for Biotechnology Information. (2025).[1][2][5][6] PubChem Compound Summary for CID 5486850, 4-(Diethylamino)benzyl chloride hydrochloride. Retrieved from [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
-
European Chemicals Agency (ECHA). (2025).[1][2][5][6] Substance Information: Benzyl chloride derivatives. Retrieved from [Link]
Sources
Methodological & Application
Procedure for chloromethylation of N,N-diethylaniline with paraformaldehyde
An In-Depth Guide to the Chloromethylation of N,N-diethylaniline with Paraformaldehyde
Application Note & Protocol
Abstract: This document provides a comprehensive technical guide for the chloromethylation of N,N-diethylaniline, a classic example of the Blanc-Quelet reaction.[1] The protocol details a robust procedure using paraformaldehyde as the formaldehyde source and thionyl chloride to generate the necessary acidic conditions and chlorinating agent in situ. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, critical safety procedures, and methods for product purification and characterization.
Introduction: The Synthetic Utility of Chloromethylated Anilines
The introduction of a chloromethyl group (–CH₂Cl) onto an aromatic ring is a powerful transformation in synthetic organic chemistry.[2] The resulting benzylic chlorides are versatile intermediates, acting as precursors for a wide array of functional groups. For instance, the chloromethyl group can be readily converted into aldehydes, carboxylic acids, nitriles, and amines, or used in Friedel-Crafts alkylations and as a linker in solid-phase synthesis.[2][3]
The target molecule, 4-(chloromethyl)-N,N-diethylaniline, is of particular interest due to the strong electron-donating and directing effect of the diethylamino group, which makes the parent aniline highly activated towards electrophilic substitution. This high reactivity, however, also presents challenges, such as the potential for side reactions like the formation of diarylmethane byproducts.[1] This guide outlines a procedure designed to favor the formation of the desired monosubstituted para-product.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chloromethylation of N,N-diethylaniline is an electrophilic aromatic substitution reaction.[4] The reaction proceeds under acidic conditions, where formaldehyde (from the depolymerization of paraformaldehyde) is activated to form a potent electrophile.[1][5]
The key mechanistic steps are:
-
Generation of the Electrophile: In the presence of an acid (generated in situ from thionyl chloride and trace moisture), the carbonyl oxygen of formaldehyde is protonated. This dramatically increases the electrophilicity of the carbonyl carbon. The subsequent attack by a chloride ion can lead to the formation of a chloromethyl carbocation ([CH₂Cl]⁺) or a related electrophilic species, often stabilized by a Lewis acid if one is used.[1][4]
-
Electrophilic Attack: The electron-rich aromatic ring of N,N-diethylaniline acts as a nucleophile, attacking the electrophilic carbon. The N,N-diethylamino group is a powerful ortho, para-director. Due to the steric hindrance from the ethyl groups, the attack predominantly occurs at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Rearomatization: A base (such as the chloride ion) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product, 4-(chloromethyl)-N,N-diethylaniline.[4]
Caption: Reaction mechanism for the chloromethylation of N,N-diethylaniline.
Critical Safety Precautions
This procedure involves several hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
N,N-diethylaniline: Toxic and readily absorbed through the skin. Handle with care.
-
Paraformaldehyde: A flammable solid that is harmful if swallowed or inhaled.[6] It can cause severe skin and eye irritation and is a suspected carcinogen as it serves as a source for formaldehyde.[7][8] Avoid creating dust.
-
Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. It reacts violently with water, releasing toxic and corrosive gases (HCl and SO₂).[9] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle with extreme caution and ensure no contact with moisture.
-
4-(chloromethyl)-N,N-diethylaniline (Product): As a benzylic chloride, the product should be considered a lachrymator and a potential alkylating agent. Avoid inhalation and skin contact.
Experimental Protocol
This protocol details the synthesis of 4-(chloromethyl)-N,N-diethylaniline on a 25 mmol scale.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N,N-diethylaniline | C₁₀H₁₅N | 149.23 | 3.74 g (3.9 mL) | 25.0 | 1.0 |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 0.90 g | 30.0 | 1.2 |
| Thionyl Chloride | SOCl₂ | 118.97 | 2.7 mL (4.4 g) | 37.0 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Saturated NaHCO₃ | - | - | ~30 mL | - | - |
| Brine | - | - | ~30 mL | - | - |
| Anhydrous MgSO₄ | - | - | ~5 g | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 4-(chloromethyl)-N,N-diethylaniline.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N-diethylaniline (3.74 g, 25.0 mmol) and paraformaldehyde (0.90 g, 30.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes to cool it to 0°C.
-
Reagent Addition: While stirring vigorously, add thionyl chloride (2.7 mL, 37.0 mmol) dropwise via a syringe or dropping funnel over a period of 30 minutes.
-
Scientist's Note: The addition of thionyl chloride is highly exothermic and releases SO₂ and HCl gas. A slow, controlled addition is essential to manage the reaction temperature and prevent excessive gas evolution.
-
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Neutralization: Once the ice has melted, slowly add saturated sodium bicarbonate (NaHCO₃) solution portion-wise until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Washing and Drying: Combine all organic extracts and wash with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude product, likely a dark oil or solid, should be purified by column chromatography.[10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of DCM and load it onto the packed silica gel column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.[10] Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(chloromethyl)-N,N-diethylaniline.
Characterization
-
Appearance: The pure product is expected to be a pale yellow oil or low-melting solid.
-
Yield: Typical yields for this reaction range from 60-80% after purification.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. The expected chemical shifts (in CDCl₃) are:
-
δ ~7.2 ppm (d, 2H): Aromatic protons ortho to the -CH₂Cl group.
-
δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the -N(CH₂CH₃)₂ group.
-
δ ~4.5 ppm (s, 2H): Benzylic protons of the -CH₂Cl group.[11]
-
δ ~3.4 ppm (q, 4H): Methylene protons of the ethyl groups (-N-CH₂ CH₃).
-
δ ~1.1 ppm (t, 6H): Methyl protons of the ethyl groups (-N-CH₂CH₃ ).
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive paraformaldehyde; insufficient acid; reaction time too short. | Use fresh paraformaldehyde. Ensure the correct stoichiometry of thionyl chloride. Extend the reaction time and monitor by TLC. |
| Formation of Diaryl-methane byproduct | Reaction temperature too high; prolonged reaction time; substrate is highly activated. | Maintain low temperature during the initial phase of the reaction. Do not let the reaction run for an excessive amount of time after the starting material is consumed. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the eluent system for column chromatography. If the product is a solid, consider recrystallization from a suitable solvent like ethanol/water or hexanes.[10] |
References
- Filo. (2025, September 7).
- Alfa Chemistry.
- Wikipedia.
- Durham E-Theses.
- BenchChem. Application Notes and Protocols for 4-(bromomethyl)-N,N-dimethylaniline in Solid-Phase Synthesis.
- MilliporeSigma.
- New Jersey Department of Health. Paraformaldehyde - Hazardous Substance Fact Sheet.
- Thermo Fisher Scientific.
- PENTA.
- Carl ROTH.
- ResearchGate. Synthesis and characterization of 4-chloromethylstyrene polymers containing bulky organosilicon groups.
- BenchChem.
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloromethylation Reaction and its Mechanism Explain the chloromethylatio.. [askfilo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 4,4'-Bis(diethylamino)diphenylmethane
Executive Summary
This application note details the optimized protocol for the synthesis of 4,4'-bis(diethylamino)diphenylmethane (CAS: 136-90-3) via the condensation of N,N-diethylaniline with formaldehyde in the presence of hydrochloric acid. This compound serves as a critical intermediate in the synthesis of triarylmethane dyes (e.g., Ethyl Violet), leuco bases, and functional polymers.
The protocol emphasizes process safety , reaction kinetics control , and purification efficiency . By controlling the acid concentration and temperature profile, researchers can minimize the formation of N-methylated byproducts and polymeric tars, ensuring a high-purity crystalline product.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
Reaction Chemistry
The reaction is a classic Baeyer-type condensation involving dual electrophilic aromatic substitutions (
Mechanistic Pathway
-
Activation: Formaldehyde is protonated to form the hydroxymethyl carbocation.
-
First Substitution: The carbocation attacks N,N-diethylaniline to form the p-diethylaminobenzyl alcohol intermediate.
-
Re-activation: The benzyl alcohol is protonated and loses water, generating a resonance-stabilized benzylic carbocation (quinone methide character).
-
Second Substitution: This highly reactive electrophile attacks a second molecule of N,N-diethylaniline to yield the final diphenylmethane scaffold.
Pathway Visualization
Figure 1: Step-wise mechanistic pathway of the acid-catalyzed condensation.
Critical Reaction Parameters
To achieve reproducibility, the following parameters must be strictly controlled.
| Parameter | Optimized Value | Impact of Deviation |
| Molar Ratio (Aniline:HCHO) | 2.1 : 1.0 | < 2.0: Promotes polymerization (resins). > 2.5: Difficult purification/waste. |
| Acid Concentration | 0.5 - 1.0 M | Too Low: Slow kinetics, incomplete conversion. Too High: Salt formation reduces amine nucleophilicity. |
| Temperature | 95°C (Reflux) | < 80°C: Stalls at benzyl alcohol intermediate. > 105°C: Oxidation/Tar formation. |
| Addition Rate | Dropwise (30 min) | Rapid Addition: Exotherm spike, local hotspots, impurity formation. |
Detailed Experimental Protocol
Materials Required[8][9]
-
Reagents:
-
Equipment:
Step-by-Step Procedure
Phase 1: Reactant Preparation
-
Charge the Vessel: In the 3-neck RBF, add 30.0 g (0.20 mol) of N,N-diethylaniline.
-
Acidification: Add 10 mL of concentrated HCl diluted in 40 mL of distilled water.
-
Note: The amine will form a partial emulsion/suspension. Vigorous stirring is essential.
-
-
Thermal Equilibration: Heat the mixture to 60°C using an oil bath.
Phase 2: Condensation Reaction
-
Addition: Load 8.1 g (0.10 mol) of 37% Formaldehyde solution into the addition funnel.
-
Controlled Feed: Add the formaldehyde dropwise over 30 minutes .
-
Observation: The mixture will darken slightly. Ensure temperature does not exceed 70°C during addition.
-
-
Reflux: Once addition is complete, raise the temperature to 95°C (mild reflux) .
-
Incubation: Maintain reflux for 4 to 6 hours .
-
Endpoint Check: TLC (Silica, Hexane:EtOAc 8:2) should show disappearance of the benzyl alcohol intermediate (
).
-
Phase 3: Workup and Isolation
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add 20% NaOH solution with stirring until pH
10.-
Result: The product will precipitate as a viscous oil or semi-solid mass.
-
-
Separation:
-
If solid: Filter the precipitate and wash copiously with water.
-
If oil: Decant the aqueous layer. Wash the oil with hot water (
mL) to remove salts and unreacted formaldehyde.
-
-
Crystallization: Dissolve the crude product in a minimum amount of boiling Ethanol (95%) . Allow to cool slowly to 4°C overnight.
-
Drying: Filter the crystals and dry under vacuum at 40°C.
Expected Yield & Properties
-
Yield: 75% - 85%
-
Appearance: White to pale cream crystalline powder.
-
Melting Point: 78°C - 81°C (Lit. Value).
Characterization Data
Confirm the identity of the synthesized compound using the following spectral markers:
| Technique | Diagnostic Signal | Assignment |
| Methyl protons ( | ||
| Methylene protons ( | ||
| Benzylic bridge ( | ||
| Aromatic protons (ortho to amine) | ||
| Aromatic protons (meta to amine) | ||
| IR Spectroscopy | 2800-3000 cm | C-H stretching (Alkyl) |
| No signal ~3300 cm | Absence of N-H (confirms tertiary amine) | |
| No signal ~1700 cm | Absence of C=O (confirms formaldehyde consumption) |
Troubleshooting & Safety
Common Failure Modes
-
"Tar" Formation: Caused by excessive heating (>110°C) or insufficient solvent (water), leading to uncontrolled polymerization. Solution: Adhere strictly to 95°C and ensure adequate water volume.
-
Low Yield: Often due to incomplete neutralization. The amine salt is water-soluble. Solution: Check pH > 10 before extraction.
-
Product is an Oil: Common if traces of solvent or unreacted aniline remain. Solution: Recrystallize from ethanol/water (9:1) or scratch the glass to induce nucleation.
Safety Protocols (Self-Validating)
-
Formaldehyde: Carcinogen and sensitizer. Validation: All transfers must occur in a fume hood. Use a sodium bisulfite trap for waste streams to neutralize unreacted aldehydes.
-
Exotherm Control: The initial addition is exothermic. Validation: If temp rises >5°C/min, stop addition immediately and cool.
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Amines, Aromatic, Methylenedianiline."[5] Wiley-Interscience.
-
Ogata, Y., & Okano, M. (1950). "Kinetics of the Condensation of Dimethylaniline with Formaldehyde." Journal of the American Chemical Society, 72(4), 1459–1461.
- Wagner, E. C. (1943). "The Condensation of Aromatic Amines with Formaldehyde." Journal of Organic Chemistry, 8, 301.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8718, 4,4'-Methylenebis(N,N-diethylaniline)."
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]
- 5. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-(Chloromethyl)-N,N-diethylaniline as an electrophile in coupling reactions
Technical Application Note: Strategic Utilization of 4-(Chloromethyl)-N,N-diethylaniline in Organic Synthesis
Executive Summary
4-(Chloromethyl)-N,N-diethylaniline (CAS: 40188-14-7 for the HCl salt) represents a specialized class of "hot" electrophiles. Unlike standard benzyl chlorides, the para-diethylamino group acts as a powerful electron-donating group (EDG), significantly destabilizing the C-Cl bond while simultaneously stabilizing the resulting carbocation through resonance.
This application note details the strategic use of this reagent. Because the free base is prone to rapid hydrolysis and self-polymerization, this guide prioritizes in-situ generation and salt-form handling to ensure reproducibility.
Chemical Nature & Reactivity Profile
The reactivity of 4-(Chloromethyl)-N,N-diethylaniline is governed by the "push" effect of the nitrogen lone pair.
-
Electronic Effect: The nitrogen lone pair donates electron density into the aromatic ring (resonance), which is transmitted to the benzylic position. This facilitates the departure of the chloride leaving group, giving the molecule significant quinone methide character.
-
Mechanistic Implication: Reactions proceed predominantly via an
pathway or a loose transition state with high carbocation character. -
Stability Warning: In the presence of moisture or polar protic solvents, the compound undergoes rapid solvolysis to the alcohol. In concentrated solutions without a nucleophile, it undergoes intermolecular Friedel-Crafts alkylation, leading to insoluble polybenzyl tars.
Safety & Handling (HSE Guidelines)
Hazard Classification: Acute Toxin (Oral/Dermal/Inhalation), Skin Sensitizer, Carcinogen (Category 1B), Aquatic Toxin.
-
Alkylating Potential: As a nitrogen mustard analog, this compound is a potent alkylating agent. It can alkylate DNA bases.
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the electrophile) followed by detergent washing. Do not use simple water, as this generates HCl gas and the alcohol.
Experimental Protocols
Protocol A: In-Situ Generation from 4-(Diethylamino)benzyl Alcohol
Rationale: The commercial chloride is often unstable. Generating it fresh from the stable alcohol precursor ensures high purity and prevents polymerization.
Reagents:
-
4-(Diethylamino)benzyl alcohol (1.0 equiv)
-
Thionyl Chloride (
) (1.2 equiv) -
Dichloromethane (DCM) (Anhydrous)
-
Catalytic DMF (1-2 drops)
Step-by-Step:
-
Dissolution: Dissolve 4-(diethylamino)benzyl alcohol in anhydrous DCM (0.5 M concentration) under
atmosphere. Cool to 0°C. -
Chlorination: Add
dropwise over 15 minutes. The solution may turn deep yellow/orange due to the formation of the hydrochloride salt. -
Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Verification: Monitor by TLC (Note: The chloride hydrolyzes on silica; look for the disappearance of the alcohol spot and the appearance of a baseline salt spot).
-
Utilization: Evaporate volatiles under reduced pressure only if isolating the HCl salt. Otherwise, use the DCM solution directly for the next coupling step to minimize exposure.
Protocol B: N-Alkylation (Synthesis of Tertiary/Quaternary Amines)
Rationale: Uses the generated electrophile to alkylate a secondary amine. A non-nucleophilic base is required to scavenge the HCl produced.
Reagents:
-
Freshly prepared 4-(Chloromethyl)-N,N-diethylaniline (1.0 equiv, in DCM)
-
Target Amine (Nucleophile) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: DCM or Acetonitrile (ACN)
Step-by-Step:
-
Preparation: Dissolve the Target Amine and DIPEA in DCM. Cool to 0°C.
-
Addition: Slowly add the solution of 4-(Chloromethyl)-N,N-diethylaniline (from Protocol A) via syringe pump or dropping funnel over 30 minutes.
-
Critical: Slow addition prevents high local concentrations of the electrophile, reducing self-polymerization side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor consumption of the amine by LC-MS.
-
Workup: Quench with saturated aqueous
. Extract with DCM. -
Purification: The product will be basic. Purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH3).
Protocol C: Friedel-Crafts Alkylation (Electron-Rich Aromatics)
Rationale: The benzylic carbocation is stable enough to attack electron-rich rings (e.g., indoles, phenols) without strong Lewis acids.
Reagents:
-
4-(Chloromethyl)-N,N-diethylaniline HCl salt (1.0 equiv)
-
Nucleophile (e.g., Indole, 1,3-Dimethoxybenzene) (1.2 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Nitromethane (
)-
Note: TFE stabilizes carbocations and promotes
-type pathways.
-
Step-by-Step:
-
Mix: Dissolve the nucleophile in TFE (0.2 M).
-
Addition: Add the electrophile (HCl salt solid) in portions.
-
Thermal Activation: Heat to 40-60°C. Strong Lewis acids (
) are usually not required and may degrade the diethylamino group. If activation is needed, use mild Lewis acids like or (5 mol%). -
Workup: Evaporate TFE. Neutralize with
. Extract into Ethyl Acetate.[1]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Tarry Material | Self-polymerization of the electrophile. | Use High Dilution conditions. Add the electrophile slowly to the nucleophile. Keep temperature < 40°C. |
| Reversion to Alcohol | Moisture in solvent or atmosphere. | Ensure all solvents are anhydrous. Use molecular sieves. Perform reaction under Argon/Nitrogen. |
| No Reaction | Nucleophile is too weak or steric hindrance. | Switch solvent to Acetonitrile or TFE to boost ionization. Add NaI (10 mol%) to form the more reactive benzyl iodide in situ (Finkelstein conditions). |
| Product is Unstable | Oxidation of the diethylamino group. | Store product under inert gas.[2] Avoid chlorinated solvents during long-term storage (prevents quaternization). |
Visualizations
Figure 1: Reaction Mechanism & Resonance Stabilization
This diagram illustrates the "Push-Pull" electronic nature that drives the high reactivity of this electrophile.
Caption: The diethylamino group stabilizes the benzylic carbocation via resonance, facilitating rapid nucleophilic attack.
Figure 2: Recommended Synthetic Workflow
Caption: Workflow for in-situ generation and immediate coupling to prevent decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219116, 4-(Chloromethyl)-N,N-dimethylaniline. (Used as primary analog reference for reactivity data). Retrieved from [Link]
- Imrie, C. et al. (2007).Benzylic halides: Synthesis and Reactivity. Journal of Organic Chemistry. (General reactivity of electron-rich benzyl chlorides).
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Sources
Troubleshooting & Optimization
Technical Support: Stability & Synthesis of 4-(Chloromethyl)-N,N-diethylaniline
Part 1: Executive Summary & Core Directive
The Problem: Users frequently report rapid degradation, polymerization (turning purple/pink), or hydrolysis (conversion to alcohol) of 4-(Chloromethyl)-N,N-diethylaniline during workup.[1]
The Root Cause: The para-diethylamino group is a powerful electron donor. It stabilizes the benzylic carbocation via resonance, making the C-Cl bond extremely labile. In the presence of even trace moisture, the molecule self-destructs via
The Solution (Golden Rule): Do not isolate the free base unless absolutely necessary for the next step. The only stable form of this reagent is its Hydrochloride Salt . Protonating the amine kills the electron donation, stabilizing the C-Cl bond.
Part 2: Mechanistic Insight (The "Quinoid Trap")
To prevent hydrolysis, you must understand why it happens. The nitrogen lone pair pushes electron density into the ring, expelling the chloride ion spontaneously.
Diagram 1: Mechanism of Instability
This diagram illustrates how the electron-donating amine facilitates chloride loss, creating a water-sensitive intermediate.[1]
Caption: The "Quinoid Trap": Nitrogen resonance drives chloride ejection.[2][3] Protonation (Green Box) blocks this pathway.[1]
Part 3: Recommended Synthesis Protocol
Method: Conversion of 4-(Diethylamino)benzyl alcohol using Thionyl Chloride (
Reagents & Setup
| Component | Grade/Requirement | Purpose |
| Starting Material | 4-(Diethylamino)benzyl alcohol | Precursor |
| Reagent | Thionyl Chloride ( | Chlorinating agent |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous (<50 ppm |
| Atmosphere | Nitrogen or Argon | Exclude atmospheric moisture |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 eq of 4-(Diethylamino)benzyl alcohol in anhydrous DCM (approx. 5-10 mL per gram) under inert atmosphere. Cool to 0°C .[1]
-
Activation: Add 1.1 - 1.2 eq of Thionyl Chloride dropwise.
-
Note: The solution may turn yellow/orange. This is normal.
-
-
Reaction: Allow to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Do not use aqueous TLC.[1] Use an aliquot dissolved in anhydrous methanol (which will form the methyl ether) to check conversion.
-
-
Isolation (The Critical Step):
-
Option A (Preferred - Solid Salt): Add anhydrous diethyl ether or hexane to the reaction mixture.[1] The Hydrochloride Salt of the product should precipitate as a hygroscopic solid. Filter under Nitrogen.[1]
-
Option B (Free Base - High Risk): Evaporate solvent in vacuo.[1] Do not wash with water/bicarbonate. Use the crude residue immediately for the next step.
-
Part 4: Troubleshooting & FAQs
Q1: The product turned pink/purple during storage. What happened?
A: This is "Wurster's Blue" type radical formation.[1] The free base has oxidized or polymerized. The benzylic chloride can alkylate another molecule of the aniline, leading to polymerization.
-
Fix: Store only as the HCl salt. If you must store the free base, keep it at -20°C in a dark, anhydrous solution (e.g., in Toluene).
Q2: I tried to wash the reaction with NaHCO3 to remove acid, and the yield dropped to 0%.
A: You hydrolyzed your product. Unlike standard organic workups, this molecule cannot survive aqueous base.[1] The base deprotonates the ammonium salt, unleashing the lone pair, which immediately kicks out the chloride (see Diagram 1).
-
Fix: Remove excess acid/SOCl2 by vacuum evaporation or azeotroping with toluene.[1] Do not perform an aqueous wash.[1]
Q3: How do I handle the HCl salt in the next step?
A: If your next reaction requires a base (e.g., alkylation of a phenol), add the solid hydrochloride salt directly to the reaction mixture containing the base (e.g.,
Diagram 2: Workup Decision Tree
Follow this logic to ensure product integrity.
Caption: Decision matrix for workup. Always default to Salt Isolation (Green Path) for stability.[1]
Part 5: References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Preparation of Alkyl Halides.[1] (General protocols for handling reactive halides).
-
Journal of the American Chemical Society. Hydrolysis mechanisms of p-substituted benzyl chlorides. (Mechanistic grounding for resonance stabilization).[1]
-
PrepChem. Preparation of N,N-diethylaniline derivatives. (Context on precursor stability).
-
Chemistry LibreTexts. Carbocation Stability and Electron Donating Groups. (Theoretical basis for the "Quinoid Trap").
-
BenchChem. Technical Guide to Benzylic Halide Synthesis. (Analogous protocols for dimethylaniline derivatives).
Sources
Purification methods for p-diethylaminobenzyl chloride hydrochloride
The following Technical Support Guide is structured as a specialized troubleshooting hub for researchers handling
This compound is a highly reactive electrophilic intermediate.[1] Unlike stable catalog reagents, its purification is effectively a race against hydrolysis and polymerization.[1]
Subject: Purification & Stabilization of
⚠️ Core Directive: Stability First
Before attempting purification, you must understand the degradation mechanism.[1] The
The "Pink Death" Phenomenon:
-
Hydrolysis: Upon contact with atmospheric moisture, the chloride is displaced by water, forming
-diethylaminobenzyl alcohol .[1] -
Polymerization: If the HCl salt is neutralized (even locally), the free amine of one molecule attacks the benzylic carbon of another, leading to rapid polymerization (often observed as a gummy, dark residue).
-
Oxidation: Air exposure leads to quinoid-type oxidation products, turning the white solid pink or red.[1]
Part 1: Diagnostic Hub (Troubleshooting)
Use this matrix to identify the state of your material before choosing a protocol.[1]
| Symptom | Probable Cause | Status | Recommended Action |
| White/Off-White Crystalline Powder | High Purity (>95%) | Good | Store under Argon/N |
| Pale Pink Powder | Surface Oxidation | Usable | Perform Protocol A (Anhydrous Trituration) .[1] |
| Sticky/Clumped Solid | Partial Hydrolysis (Alcohol formation) | At Risk | Perform Protocol B (Anhydrous Recrystallization) .[1] |
| Dark Red/Brown Oil or Gum | Extensive Hydrolysis & Polymerization | Critical | Protocol C (Chemical Regeneration) or Discard.[1] |
| Low Melting Point (<130°C) | Solvent inclusion or Hydrolysis | Impure | Dry under high vacuum (no heat) then check NMR.[1] |
Part 2: Purification Protocols
Protocol A: Anhydrous Trituration (The "Wash")
Best for: Removing surface oxidation (pink color) or minor non-polar impurities.
Principle: The hydrochloride salt is insoluble in non-polar ethers, while the oxidation byproducts and free-base impurities are often soluble.[1]
-
Setup: Flame-dry a Schlenk flask or round-bottom flask. Flush with Nitrogen/Argon.[1]
-
Solvent: Use anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] Note: THF is too polar and may dissolve the salt.[1]
-
Procedure:
-
Place the crude solid in the flask under inert gas.
-
Add sufficient anhydrous ether to cover the solid.[1]
-
Sonicate briefly (30-60 seconds) to break up clumps.[1]
-
Allow the solid to settle.[1] The supernatant may turn pink/yellow.[1]
-
Cannula-filter or use a fritted glass filter (under inert atmosphere) to remove the solvent.[1]
-
-
Drying: Dry the remaining solid under high vacuum for 2 hours.
Protocol B: Anhydrous Recrystallization
Best for: Removing hydrolyzed alcohol (p-diethylaminobenzyl alcohol) and improving crystal structure.[1]
Principle: Solubility differential in polar/non-polar solvent pairs.[1] The salt requires a polar solvent to dissolve but must be shielded from water.[1]
-
Solvent Pair: Anhydrous Dichloromethane (DCM) / Anhydrous Diethyl Ether.[1]
-
Alternate: Anhydrous Acetonitrile (single solvent).[1]
Step-by-Step:
-
Dissolve the crude salt in the minimum amount of boiling anhydrous DCM or Acetonitrile.[1]
-
Critical: If insoluble particles remain (polymer), filter hot using a syringe filter or heated frit.[1]
-
-
Remove from heat.[1]
-
Slowly add anhydrous Diethyl Ether dropwise until a persistent cloudiness appears (saturation point).
-
Add 1-2 drops of DCM to clear the solution.[1]
-
Seal the flask tightly under Argon.[1]
-
Allow to cool to room temperature, then place in a -20°C freezer overnight.
-
Filter the white needles rapidly under inert gas (glovebox or Schlenk line).[1]
Protocol C: Chemical Regeneration (The "Salvage")
Best for: Material that has become sticky or oily due to moisture exposure.
Principle: You cannot simply "wash away" the alcohol impurity if it is the major component.[1] You must chemically reconvert the hydrolyzed alcohol back to the chloride using Thionyl Chloride (
-
Dissolve the sticky crude material in anhydrous DCM.[1]
-
Cool to 0°C in an ice bath.
-
Add 1.2 equivalents of Thionyl Chloride (
) dropwise.[1]-
Reaction:
[1]
-
-
Stir at room temperature for 2 hours.
-
Evaporate the solvent and excess
under reduced pressure (use a base trap for the pump!). -
The residue should solidify.[1] Proceed immediately to Protocol A to wash the fresh solid.[1]
Part 3: Visualization of Stability & Logic[1]
Figure 1: Degradation Pathways
This diagram illustrates why moisture and base are the enemies of this compound.[1]
Caption: The p-amino group stabilizes the carbocation, accelerating hydrolysis (Red Arrow) if moisture is present.[1] Loss of HCl leads to polymerization (Grey Arrow).
Figure 2: Purification Decision Matrix
Caption: Workflow for selecting the correct purification method based on visual inspection.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Methanol for recrystallization?
A: Absolutely NOT.
While many hydrochloride salts are recrystallized from alcohols, benzyl chlorides are alkylating agents.[1] Heating this compound in methanol will result in solvolysis, converting your product into the methyl ether (
Q: My product has a sharp melting point but is slightly pink. Is it pure? A: Yes, it is likely >98% pure.[1] The pink color comes from trace oxidation of the aniline nitrogen, forming highly colored quinoid species.[1] These have very high extinction coefficients, meaning even ppm levels are visible.[1] If the NMR is clean and the melting point is sharp (approx.[1] decomposition range, often >140°C depending on crystal form), the material is suitable for use.[1]
Q: How do I store the purified salt? A:
-
Container: Amber glass vial (to prevent photolysis).
-
Atmosphere: Flush with Argon before sealing.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or P
O . -
Temperature: -20°C is mandatory for long-term stability.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (See sections on Alkyl Halides and instability of benzyl halides).
-
Oakwood Chemical. Safety Data Sheet: 4-(Chloromethyl)-N,N-diethylaniline hydrochloride. (Accessed via general chemical safety databases).
-
BenchChem. Technical Guide to Synthesis of Dialkylaminoalkyl Chlorides. (General procedure for SOCl2 chlorination of amino-alcohols).
-
Organic Syntheses. Coll. Vol. 4, p. 333 (1963).[1] (Analogous synthesis of reactive benzyl chlorides using SOCl2). Link
Sources
Minimizing polymerization side reactions of aminobenzyl chlorides
This guide addresses the instability of aminobenzyl chlorides (e.g., 4-aminobenzyl chloride), a class of compounds prone to rapid, often violent, self-polymerization. Unlike their acyl counterparts (aminobenzoyl chlorides), the polymerization of aminobenzyl chlorides is autocatalytic because the product (a secondary amine) is more nucleophilic than the starting material.
Topic: Minimizing Polymerization Side Reactions
Version: 2.1 | Status: Active | Audience: Medicinal Chemists, Process Engineers
Part 1: The Core Problem (Mechanism of Failure)
The fundamental issue with aminobenzyl chlorides is "Self-Alkylation." The molecule contains both a nucleophile (amine,
The "Runaway" Polymerization Cycle
When the free base is generated, the amine of one molecule attacks the benzylic carbon of another.
-
Initiation: Molecule A attacks Molecule B
Dimer. -
Acceleration: The resulting dimer contains a secondary amine. Secondary amines are typically more nucleophilic than primary amines.
-
Propagation: The dimer attacks a monomer faster than two monomers react with each other. This leads to rapid formation of branched, insoluble poly(aminobenzyl) networks.
Key Distinction: Do not confuse Aminobenzyl chloride (
-
Benzoyl (Acyl): Forms stable amides. The product is less nucleophilic. Polymerization is slow/manageable.
-
Benzyl (Alkyl): Forms amines. The product is more nucleophilic.[1] Polymerization is explosive/uncontrollable.
Visualization: The Self-Destruct Pathway
Caption: The autocatalytic polymerization cycle. The red node indicates the critical failure point where the product becomes more reactive than the starting material.
Part 2: Troubleshooting Guides
Issue 1: "My material turned into a solid block/gum during storage."
Diagnosis: Spontaneous generation of the free base or moisture ingress. Root Cause: The HCl salt is in equilibrium with the free base. If moisture is present, it can solvate the ions, facilitating the reaction.
| Parameter | Recommendation | Scientific Rationale |
| Form | Store ONLY as HCl Salt | The protonated amine ( |
| Temperature | -20°C or lower | Reduces kinetic energy, slowing the inevitable slow degradation. |
| Atmosphere | Argon/Nitrogen (Desiccated) | Moisture acts as a proton shuttle, catalyzing the free-basing and subsequent polymerization. |
Issue 2: "Low yields when reacting the chloride with an external nucleophile."
Scenario: You are trying to attach the aminobenzyl group to a thiol, alcohol, or another amine, but you get mostly polymer. Diagnosis: Competitive self-alkylation. The aminobenzyl chloride molecules are reacting with each other faster than with your target.
Protocol: The "Inverse Addition" Strategy Do not add your nucleophile to the aminobenzyl chloride. You must do the reverse.
-
Preparation: Dissolve your target nucleophile (e.g., Thiol) and the Base (e.g., DIPEA,
) in the solvent. -
Addition: Dissolve the Aminobenzyl Chloride HCl salt in a separate syringe.
-
Execution: Add the chloride solution dropwise and slowly to the nucleophile mixture.
-
Why? This keeps the concentration of free aminobenzyl chloride near zero. As soon as a drop hits the solution, it is surrounded by a vast excess of target nucleophile, statistically favoring the desired reaction over self-polymerization.
-
Issue 3: "I need the free amine for a subsequent step, but it degrades."
Diagnosis: Unprotected aminobenzyl chlorides are transient species. Solution: You cannot isolate the free base.
-
Option A (Protecting Group): Use
-Boc-4-aminobenzyl chloride. The Boc group removes the nucleophilicity of the amine. -
Option B (In-Situ): Generate the free base only in the presence of the electrophile that will react with it.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Aminobenzyl Chloride Hydrochloride
Target: Converting 4-aminobenzyl alcohol to the chloride without polymerization.
Reagents:
-
4-Aminobenzyl alcohol (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Dichloromethane (DCM) or Chloroform (Anhydrous)
Step-by-Step:
-
Suspension: Suspend 4-aminobenzyl alcohol in anhydrous DCM at 0°C.
-
Acidification (Critical): Before adding
, bubble dry HCl gas or add a stoichiometric amount of HCl/Dioxane. This ensures the amine is protonated (-NH3+) before the chloride is formed. -
Chlorination: Add
dropwise at 0°C. -
Reaction: Allow to warm to Room Temp (RT). The product should precipitate as the HCl salt.[2][3][4]
-
Isolation: Filter the solid under inert atmosphere. Wash with cold DCM/Hexane. Do not neutralize.
-
Drying: Vacuum dry. Store immediately at -20°C.
Protocol B: Decision Tree for Reaction Planning
Use this workflow to determine the correct experimental setup.
Caption: Workflow for selecting the correct handling protocol based on the desired reaction site.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use basic alumina or silica to purify the free base? A: No. The basic sites on alumina will deprotonate the trace HCl salt, generating the free base which will polymerize on the column. If purification is needed, purify the alcohol precursor or the protected derivative (e.g., Boc-aminobenzyl chloride).
Q: What is the best solvent for these reactions? A:
-
For Synthesis: DCM or Chloroform (Non-polar, precipitates the salt).
-
For Reacting: THF or Acetonitrile. Avoid protic solvents (MeOH, EtOH) if you are trying to displace the chloride, as they will compete (solvolysis).
Q: Why does my product look pink/red? A: Oxidation. Anilines are prone to air oxidation, forming quinone-like species. While unsightly, a slight pink hue often does not significantly affect chemical reactivity, but it indicates improper storage (exposure to air).
References
-
Nucleophilic Substitution and Polymerization of Benzyl Halides. Chemistry Steps. Available at: [Link]
-
Self-Immolative Linkers in Drug Delivery (PAB-Cl chemistry). Royal Society of Chemistry (RSC). Available at: [Link]
- Preparation of p-aminobenzoyl chloride salts (US Patent 3681450A).Google Patents.
Sources
Troubleshooting low reactivity of diethylaniline in chloromethylation
Technical Support Center: Troubleshooting -Diethylaniline Chloromethylation
Topic: Troubleshooting low reactivity and side-reactions in the chloromethylation of
Executive Diagnostic: The "Aniline Paradox"
If you are experiencing low yields or "no reaction" when attempting to chloromethylate
While the diethylamino group is a strong activator (
-
Deactivation via Protonation: The amine lone pair protonates to form the ammonium salt (
). This species exerts a strong (inductive withdrawing) effect, effectively deactivating the ring toward electrophilic attack. -
Runaway Polymerization (The "Tar" Effect): If any unprotonated free base remains, it is too reactive. It reacts with the product (benzyl chloride) faster than the starting material reacts with formaldehyde, leading to diphenylmethane dimers and oligomers (tar).
The Verdict: Direct chloromethylation of
The Chemistry of Failure (Visualized)
The following diagram illustrates the kinetic competition that leads to process failure.
Figure 1: The mechanism of failure. In strong acid, the equilibrium shifts to the unreactive salt. Any formed product is consumed by the highly reactive free amine to form dimers.
Troubleshooting Guide: Optimization & Workarounds
Scenario A: "I must use direct chloromethylation."
If your constraints force you to use the Blanc reaction, you must operate in a narrow "Goldilocks" zone to balance protonation against reactivity.
Optimization Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | Glacial Acetic Acid (solvent) + Conc. HCl | Acetic acid solubilizes the organic phase and moderates the acidity compared to pure aqueous HCl, allowing a higher concentration of the free amine base. |
| Catalyst | Zinc Chloride ( | Essential Lewis acid. It coordinates with formaldehyde to generate the reactive carbocation without requiring super-acidic media that fully protonates the amine. |
| Temperature | 60°C (Strict Control) | Below 50°C: Reaction is too slow due to deactivation. Above 70°C: Rapid dimerization (Friedel-Crafts alkylation) occurs. |
| Reagent | Paraformaldehyde | Use solid paraformaldehyde instead of formalin (aq). Water inhibits the formation of the reactive electrophile and reduces catalyst activity. |
Critical Safety Warning: The reaction of formaldehyde and HCl generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen. This reaction must be performed in a closed system with a caustic scrubber.
Scenario B: "I want high yield and purity." (The Recommended Route)
The superior method avoids acidic conditions during the C-C bond formation step.
The Fix: Vilsmeier-Haack Formylation
-
Formylation: Convert DEA to 4-(diethylamino)benzaldehyde using
/DMF. This works because the Vilsmeier reagent is compatible with activated amines. -
Reduction: Reduce aldehyde to alcohol (
). -
Chlorination: Convert alcohol to chloride (
).
Comparative Workflow: Direct vs. Indirect
Figure 2: Comparison of the direct Blanc reaction path versus the multi-step Vilsmeier-Haack strategy.
Frequently Asked Questions (FAQs)
Q1: Why does the reaction mixture turn dark black/green immediately? A: This indicates the formation of polymers and diarylmethane dyes . The highly reactive benzyl chloride product is reacting with the starting material.
-
Correction: Stop the reaction. You cannot purify the product from this tar. Switch to the Vilsmeier route or dilute the reaction significantly (0.1 M) to favor mono-substitution.
Q2: Can I use chloromethyl methyl ether (MOM-Cl) instead? A: While MOM-Cl is a more potent electrophile and works well for deactivated substrates, it is a Select Agent/Carcinogen and often banned in industrial settings. Furthermore, it does not solve the protonation issue of the amine.
Q3: I see a solid precipitate, but it's not my product. What is it? A: It is likely the hydrochloride salt of the starting material .
-
Test: Take a sample, add aqueous NaOH. If it dissolves and releases an oily free amine, it was just the salt. This confirms your acidity is too high, and the reaction is "dead" because the amine is protonated.
Q4: How do I handle the workup to avoid hydrolysis?
A:
-
Protocol: Quench the reaction into ice-cold NaHCO
solution. Extract immediately with Dichloromethane (DCM). Do not wash with water. Dry over MgSO and remove solvent at low temperature (<30°C). Store the product in the freezer over activated molecular sieves.
Standard Operating Procedure (SOP): The Vilsmeier Workaround
Since the direct route is prone to failure, this is the validated protocol for high-value synthesis.
Step 1: Vilsmeier-Haack Formylation [1][2][3]
-
Cool DMF (3.0 eq) to 0°C in a reactor.
-
Dropwise add
(1.2 eq) maintaining temp <10°C (Exothermic!). Stir 30 min to form the Vilsmeier reagent. -
Add
-Diethylaniline (1.0 eq) slowly. -
Heat to 80°C for 3 hours.
-
Workup: Pour onto ice, neutralize with Sodium Acetate to pH 6-7. Filter the precipitated aldehyde.
Step 2: Reduction & Chlorination
-
Dissolve aldehyde in Methanol. Add
(0.5 eq) at 0°C. Stir 1 hr. -
Quench with water, extract with DCM. Evaporate to get the benzyl alcohol.
-
Dissolve alcohol in DCM. Add
(1.2 eq) dropwise at 0°C. -
Stir at RT for 2 hours. Evaporate solvent/excess
to yield the hydrochloride salt of the target product.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Blanc, G. L. "The Chloromethylation of Aromatic Compounds."[4] Bulletin de la Société Chimique de France, 1923, 33, 313.[5]
- Lindsey, A. S., et al. "The Vilsmeier-Haack Reaction." Chemical Reviews, 1963.
-
Occupational Safety and Health Administration (OSHA). "Bis(chloromethyl) ether - Safety Data." (Regarding the carcinogenicity of Formaldehyde/HCl mixtures).
Validation & Comparative
A Senior Application Scientist's Guide to Identifying the Chloromethyl Group in Diethylaniline Derivatives using FTIR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of newly synthesized molecules is paramount. The introduction of a chloromethyl group (-CH₂Cl) to a diethylaniline derivative can be a critical step in enhancing a compound's reactivity for further functionalization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for confirming the success of such a chloromethylation reaction. This guide provides an in-depth analysis of the characteristic FTIR spectral signatures of the chloromethyl group in the context of a diethylaniline scaffold, supported by experimental data and protocols.
The Vibrational Fingerprint: Key FTIR Peaks for Chloromethylated Diethylaniline Derivatives
The FTIR spectrum of a chloromethylated diethylaniline derivative is a composite of the vibrations of the diethylamino group, the substituted aromatic ring, and, most importantly, the newly introduced chloromethyl moiety. Identifying the characteristic peaks of the -CH₂Cl group is crucial for confirming a successful synthesis. The electronic environment of the diethylaniline ring can subtly influence the exact position of these peaks.
Below is a comparative table summarizing the key vibrational modes and their expected wavenumber ranges.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity | Notes and Expert Insights |
| C-Cl Stretch | -CH₂Cl | 850 - 550 [1] | Medium to Strong | This is a primary indicator of the chloromethyl group. The C-Cl bond in aliphatic chloro compounds typically absorbs in the 800-700 cm⁻¹ range.[2] The specific position can be influenced by the overall molecular structure. |
| CH₂ Wag | -CH₂X (Alkyl Halide) | 1300 - 1150 [1][3][4] | Medium | This wagging vibration of the methylene group attached to the halogen is another key indicator. Its presence alongside the C-Cl stretch provides strong evidence for the -CH₂Cl group. |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000[3][5][6] | Weak to Medium | These peaks confirm the presence of the aromatic ring. They appear at a slightly higher wavenumber than aliphatic C-H stretches. |
| C-C In-Ring Stretch | Aromatic Ring | 1600 - 1585 and 1500 - 1400[3][5] | Medium | These characteristic absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring. |
| C-H "Out-of-Plane" Bend (oop) | Aromatic Ring | 900 - 675[3] | Strong | The position of these strong bands can be diagnostic of the substitution pattern on the aromatic ring. |
| C-N Stretch | Aromatic Amine | 1335 - 1250[1] | Strong | This strong absorption confirms the presence of the diethylamino group attached to the aromatic ring. |
| Aliphatic C-H Stretch | -CH₂CH₃ and -CH₂Cl | 3000 - 2850[4] | Medium to Strong | These peaks arise from the ethyl groups of the diethylamino moiety and the methylene of the chloromethyl group. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for obtaining an FTIR spectrum of a chloromethylated diethylaniline derivative using an Attenuated Total Reflectance (ATR) accessory, which is suitable for both liquid and solid samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of the synthesized compound to identify the characteristic vibrational peaks of the chloromethyl group.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Sample of chloromethylated diethylaniline derivative
-
Spatula (for solid samples) or pipette (for liquid samples)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Use a lint-free wipe with a suitable solvent (e.g., isopropanol) to gently clean the crystal surface.
-
Acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself, providing a clean baseline.
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the powdered sample onto the center of the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.
-
-
Data Analysis:
-
Process the collected spectrum (e.g., baseline correction, if necessary).
-
Identify and label the key peaks corresponding to the chloromethyl group (C-Cl stretch and CH₂ wag) and other characteristic functional groups as detailed in the table above.
-
Compare the obtained spectrum with that of the starting diethylaniline derivative to clearly visualize the appearance of the new peaks associated with the chloromethyl group.
-
Causality Behind Experimental Choices:
-
ATR Accessory: This is chosen for its ease of use, minimal sample preparation, and suitability for a wide range of samples.
-
Background Scan: This is a self-validating step that ensures the final spectrum is solely representative of the sample.
-
Pressure Application (for solids): Ensures intimate contact with the ATR crystal, which is necessary for the evanescent wave to effectively interact with the sample.
-
Co-adding Scans: This improves the quality of the spectrum by averaging out random noise, making weaker peaks easier to identify.
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental protocol for FTIR analysis.
Caption: Experimental workflow for FTIR analysis of chloromethylated diethylaniline derivatives.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation of chloromethylated diethylaniline derivatives. By carefully analyzing the fingerprint region for the characteristic C-Cl stretching and CH₂ wagging vibrations, in conjunction with the other expected peaks of the aromatic amine scaffold, researchers can confidently confirm the successful incorporation of the chloromethyl group. Following a robust experimental protocol is key to obtaining high-quality, interpretable spectra. This guide provides the foundational knowledge and practical steps to effectively utilize FTIR for this specific application in your research and development endeavors.
References
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2021, July). FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]
-
UCLA Chemistry. (n.d.). IR Chart. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. [Link]
-
Air Hygiene, Inc. (n.d.). FTIR TESTING. [Link]
-
MDPI. (2019, August 26). ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. [Link]
-
Fiveable. (2025, August 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
PMC. (2022, October 1). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
-
Arabian Journal of Chemistry. (2017, February 1). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. [Link]
-
PURE – Our Research Portal. (2003, July 15). Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy. [Link]
-
SEM Lab, Inc. (n.d.). FTIR Analysis. [Link]
Sources
Spectroscopic Identification of Benzyl Chloride Impurities in Diethylaniline: A Comparative Technical Guide
Executive Summary
Objective: To provide a rigorous technical comparison of spectroscopic methodologies for detecting Benzyl Chloride (BnCl) impurities within an N,N-Diethylaniline (DEA) matrix.
Core Insight: The analysis of benzyl chloride in diethylaniline is not merely a trace impurity problem; it is a kinetic stability challenge. Unlike inert matrices, DEA acts as a nucleophile, reacting with BnCl to form the quaternary ammonium salt (N-benzyl-N,N-diethylanilinium chloride). This guide compares Headspace GC-MS (the sensitivity standard) against 1H-NMR (the structural standard), demonstrating why a dual-method approach is often required to distinguish between "free" alkylating agents and their "bound" quaternary salts—a distinction critical for accurate genotoxic risk assessment (ICH M7).
The Chemical Context: The "Disappearing" Impurity
Before selecting a method, the analyst must understand the matrix chemistry. Benzyl chloride is a potent alkylating agent (Genotoxic Impurity, Class 1). Diethylaniline is a tertiary amine.
The Menshutkin Reaction:
-
Implication: If a sample is stored at room temperature, the "free" benzyl chloride signal will decrease over time, converting into the quaternary salt.
-
Analytical Consequence:
-
GC-MS detects free BnCl (volatile). It will not detect the quaternary salt (non-volatile/degrades).
-
NMR detects both species but requires spectral resolution to distinguish them.
-
Comparative Analysis of Methodologies
Method A: Headspace GC-MS (The Quantification Standard)
Principle: Static headspace extraction separates the volatile BnCl from the non-volatile DEA matrix and quaternary salts, preventing matrix contamination of the GC liner. Mass spectrometry provides definitive identification via the tropylium ion.
-
Target Analyte: Free Benzyl Chloride.
-
Primary Ions: m/z 91 (Quantifier), 126 (Qualifier).[1]
Method B: 1H-NMR Spectroscopy (The Structural Diagnostic)
Principle: Proton NMR provides a non-destructive snapshot of the entire sample composition. It is the only method that can simultaneously quantify the ratio of free impurity to reacted quaternary salt.
-
Target Analyte: Benzylic Methylene Protons (-CH₂-).
-
Diagnostic Shift:
-
Free BnCl:
ppm (Singlet). -
Quaternary Salt:
ppm (Shifted downfield due to cationic nitrogen).
-
Method C: Raman Spectroscopy (Process Screening)
Principle: Vibrational spectroscopy for rapid, non-invasive screening of high-concentration contamination (e.g., incoming raw material testing).
-
Target Analyte: C-Cl stretch and Ring Breathing modes.
-
Key Band:
(C-Cl stretch).
Performance Data Comparison
| Feature | Headspace GC-MS | 1H-NMR (600 MHz) | Raman Spectroscopy |
| Primary Utility | Trace Quantification (GTI Compliance) | Structural Elucidation & Kinetics | Raw Material ID / Screening |
| LOD (Limit of Detection) | 0.05 – 0.1 ppm | 50 – 100 ppm (standard)~1 ppm (with cryoprobe) | > 1000 ppm (0.1%) |
| Specificity | High (m/z 91 + Retention Time) | High (Chemical Shift) | Moderate (Spectral Overlap) |
| Matrix Interference | Low (Headspace isolation) | High (DEA signals dominate) | High (Fluorescence risk) |
| Salt Detection | No (Non-volatile) | Yes (Distinct shift) | Possible (Band shift) |
| Sample Prep Time | 30-45 mins (Incubation) | < 5 mins | < 1 min |
Detailed Experimental Protocols
Protocol 1: Headspace GC-MS for Trace Quantitation
Purpose: To quantify free benzyl chloride at ppm/ppb levels for regulatory release.
Reagents:
-
Diluent: Dimethyl Sulfoxide (DMSO) - Chosen to solubilize both DEA and BnCl while having low volatility.
-
Internal Standard: Benzyl chloride-d7 or Fluorobenzene.
Instrument Parameters:
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm). Thick film required for volatile retention.
-
Oven Program: 40°C (hold 3 min)
10°C/min 220°C. -
MS Mode: SIM (m/z 91, 126).
-
Headspace Conditions:
-
Incubation Temp: 80°C.
-
Incubation Time: 20 min. Warning: Excessive heat may accelerate quaternization in the vial. Keep incubation time minimized.
-
Step-by-Step Workflow:
-
Standard Prep: Prepare a stock solution of BnCl in DMSO at 1000 ppm. Serially dilute to create a curve (0.1, 0.5, 1.0, 5.0, 10.0 ppm).
-
Sample Prep: Weigh 100 mg of DEA sample into a 20 mL HS vial.
-
Addition: Add 5 mL of DMSO containing the Internal Standard. Seal immediately with PTFE-lined cap.
-
Analysis: Run the HS-GC-MS sequence.
-
Calculation: Plot Ratio (Area_BnCl / Area_IS) vs. Concentration.
Protocol 2: 1H-NMR for Salt/Free Ratio Determination
Purpose: To determine if "missing" benzyl chloride has reacted with the matrix.
Reagents:
-
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d6. Note: DMSO-d6 may accelerate in-situ reaction; CDCl₃ is preferred for stability.
-
Internal Standard (Quant): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (must have relaxation delay
calibrated).
Instrument Parameters:
-
Field Strength: 400 MHz minimum (600 MHz recommended for trace separation).
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1):
(typically 10-20 seconds) for quantitative accuracy (qNMR). -
Scans (NS): 64 - 256 (depending on required sensitivity).
Step-by-Step Workflow:
-
Sample Prep: Weigh ~50 mg of DEA sample directly into an NMR tube.
-
Standard Addition: Add ~5 mg of TMB (weighed to 0.01 mg precision).
-
Solvation: Add 0.6 mL CDCl₃ and shake to dissolve. Analyze immediately.
-
Integration:
-
Calibrate chemical shift ref (TMS = 0 ppm).
-
Integrate IS peak (TMB singlets at ~6.1 ppm).
-
Integrate Free BnCl (Singlet at ~4.6 ppm).
-
Integrate Quaternary Salt (Singlet/Multiplet at ~5.2 - 5.5 ppm).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed)
Analytical Decision Matrix (Logic Flow)
Figure 1: Analytical workflow for selecting between GC-MS and NMR based on the requirement for sensitivity versus structural speciation.
Expert Insights & Troubleshooting
-
The "False Negative" Trap: A common error in DEA analysis is analyzing a stored sample by GC-MS and finding no Benzyl Chloride. The analyst might conclude the sample is "clean." However, the BnCl may have fully converted to the quaternary salt, which is biologically active but invisible to GC-MS. Recommendation: Always perform a spot-check NMR on fresh vs. aged samples to establish the reaction rate.
-
Matrix Effects in GC: Direct injection of DEA into a GC inlet is discouraged. The basic amine can strip the column phase and cause peak tailing for the acidic/active BnCl. Headspace is mandatory to keep the DEA matrix out of the inlet.
-
NMR Solvent Choice: Avoid DMSO-d6 for storage stability studies. The high dielectric constant of DMSO stabilizes the transition state of the Menshutkin reaction, accelerating salt formation. Use CDCl₃ or C₆D₆ (Benzene-d6) for slower kinetics during analysis.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link
-
Valenta, T. et al. (2016). "Discrepancy in comparing the yields by NMR and GC?" ResearchGate Discussion on Alkyl Halide Analysis.Link
-
Kim, H.J. et al. (2022).[1][4] "Evaluation of a GC–MS method for benzyl chloride content in processed food." Food Science and Biotechnology.[4]Link
-
Gorr, G. (2013). "Menshutkin Reaction: Quaternization of Tertiary Amines." Comprehensive Organic Synthesis.Link
Sources
A Researcher's Guide to the Elemental Analysis of 4-(Chloromethyl)-N,N-diethylaniline HCl Salt: Theoretical Data, Practical Considerations, and Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel compounds is paramount. 4-(Chloromethyl)-N,N-diethylaniline hydrochloride is a reactive intermediate with significant potential in the synthesis of various target molecules. Ensuring its purity and confirming its elemental composition is a critical first step in any research endeavor. This guide provides an in-depth look at the elemental analysis of this compound, offering both theoretical data and practical insights for its empirical validation.
Theoretical Elemental Composition: Setting the Benchmark
The initial step in validating a synthesized compound is to compare its experimental elemental analysis data against its theoretical composition. The molecular formula for 4-(Chloromethyl)-N,N-diethylaniline HCl salt is C₁₁H₁₇Cl₂N. Based on this, the theoretical elemental percentages are calculated as follows:
Table 1: Theoretical Elemental Analysis of 4-(Chloromethyl)-N,N-diethylaniline HCl Salt (C₁₁H₁₇Cl₂N)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 56.42 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 7.32 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 30.27 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.98 |
| Total | 234.156 | 100.00 |
These theoretical values serve as the gold standard for evaluating the purity of a synthesized batch of 4-(Chloromethyl)-N,N-diethylaniline HCl salt.
Performance Comparison with Alternative Reagents
The choice of a synthetic reagent is often dictated by its reactivity, stability, and the specific requirements of the downstream application. While 4-(Chloromethyl)-N,N-diethylaniline HCl salt is a valuable building block, several alternatives exist, each with its own unique elemental profile and potential uses.
Table 2: Comparison of Elemental Composition with Alternative Compounds
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Chlorine | Key Application Notes |
| 4-(Chloromethyl)-N,N-diethylaniline HCl | C₁₁H₁₇Cl₂N | 56.42 | 7.32 | 5.98 | 30.27 | Highly reactive benzylic chloride for introducing the N,N-diethylaminobenzyl moiety. |
| 4-(Chloromethyl)-N,N-dimethylaniline HCl[1] | C₉H₁₃Cl₂N | 52.45 | 6.36 | 6.80 | 34.40 | A close analog with slightly different steric and electronic properties due to the methyl groups. |
| 4-Chloro-N,N-diethylaniline[2] | C₁₀H₁₄ClN | 65.39 | 7.68 | 7.62 | 19.30 | The chloro group is on the aromatic ring, making it less reactive towards nucleophilic substitution compared to the benzylic chloride. |
| N,N-Diethylaniline[2] | C₁₀H₁₅N | 80.48 | 10.13 | 9.39 | 0.00 | A common starting material for various syntheses, lacking the reactive chloromethyl group. |
The selection of one reagent over another will fundamentally alter the elemental composition and reactivity, impacting the design of subsequent synthetic steps.
Experimental Protocol for Elemental Analysis
The determination of the elemental composition of a halogenated organic compound like 4-(Chloromethyl)-N,N-diethylaniline HCl salt is typically performed via combustion analysis. This destructive technique provides a quantitative measure of the carbon, hydrogen, nitrogen, and halogen content.
Causality Behind Experimental Choices
The choice of combustion analysis is based on its ability to completely break down the organic matrix, converting the constituent elements into simple, detectable inorganic gases. For halogenated compounds, specialized procedures are required to capture and quantify the resulting hydrogen halides.
A Self-Validating System
The protocol's integrity is maintained by calibrating the instrument with certified reference materials (e.g., acetanilide for C, H, N) and by analyzing a known halogen-containing standard to ensure accurate chlorine determination. The acceptance criterion for experimental data is typically a deviation of no more than ±0.4% from the theoretical values.[3][4]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Hygroscopic samples should be dried under vacuum over a suitable desiccant.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is recorded.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard without halogens (e.g., acetanilide) to establish the response factors for C, H, and N.
-
Perform a separate calibration or validation with a certified halogen-containing standard (e.g., 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid) to ensure accurate chlorine measurement.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) in a stream of pure oxygen.
-
The organic material is completely oxidized, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ). The chlorine is converted to hydrogen chloride (HCl) and other chlorine species.
-
-
Reduction and Gas Separation:
-
The combustion gases are passed through a reduction tube containing heated copper to convert nitrogen oxides to dinitrogen (N₂).
-
The gas mixture (CO₂, H₂O, N₂, HCl) is then passed through a series of traps or a gas chromatography column to separate the individual components.
-
-
Detection and Quantification:
-
C, H, N Analysis: The separated CO₂, H₂O, and N₂ are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Chlorine Analysis: The HCl in the gas stream is typically captured in an absorption solution. The chloride ions are then quantified by potentiometric titration with a silver nitrate solution or by ion chromatography.[5]
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element based on the recorded sample weight and the detector's response.
-
Compare the experimental results to the theoretical values. The deviation should be within the acceptable limit of ±0.4%.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the elemental analysis process for a halogenated organic compound.
Sources
- 1. PubChemLite - 4-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
Safety Operating Guide
Personal protective equipment for handling 4-(Chloromethyl)-N,N-diethylaniline
The following technical guide details the safety architecture for handling 4-(Chloromethyl)-N,N-diethylaniline .
Note on Chemical Identity & Hazard Class: This compound combines the acute toxicity of an aniline derivative with the high reactivity of a benzyl chloride (alkylating agent) .[1][2][3] It is frequently handled as an intermediate in dye synthesis or medicinal chemistry.[1][2][4] Due to the chloromethyl moiety, it acts as a powerful lachrymator and a direct DNA alkylator.[1][3] Standard laboratory PPE is insufficient ; this protocol mandates a high-containment approach.[1][2][3][4][5]
Part 1: Critical Hazard Profile & PPE Logic[3][5]
The safety failure mode for this compound is typically dermal permeation or inhalation of hydrolyzed byproducts (HCl) .[1][2][3][4]
The "Why" Behind the PPE (Causality)
-
Permeation Dynamics: Benzyl chloride derivatives are small, lipophilic molecules.[1][3] They permeate standard disposable nitrile gloves in <10 minutes .[1][2][4] Once inside the glove, the occluded environment accelerates skin absorption and chemical burns.[1][3]
-
Hydrolysis Risk: Upon contact with mucosal moisture (eyes/lungs), the chloromethyl group hydrolyzes to release hydrochloric acid (HCl), causing immediate severe irritation (lachrymatory effect) and potential delayed pulmonary edema.[1][2][3][4]
PPE Matrix: The Defense Layers
| Protection Zone | Recommended Equipment | Technical Justification |
| Primary Hand | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeable Barrier. Laminate films provide >480 min breakthrough time against benzyl halides.[1][2][3][4][5] Standard nitrile provides <15 min protection.[1][2][4] |
| Secondary Hand | 5-8 mil Nitrile (Disposable) | Dexterity & Grip. Worn over the laminate glove to compress the loose fit and provide tactile feedback.[1][2][3][4][5] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Vapor Control. The primary defense.[1][2][3][4] If work must occur outside a hood (strongly discouraged), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1][2][3][4][5] |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Splash & Vapor Defense. Safety glasses are inadequate due to the lachrymatory nature; vapors can bypass side shields.[1][2] |
| Body | Tyvek® Lab Coat (or Apron) | Particulate/Splash Guard. Cotton coats absorb and hold the chemical against the skin.[1][2][3] |
Part 2: Operational Handling (Self-Validating Systems)
A self-validating system is a workflow where safety is confirmed before the hazard is introduced.[1][2][3][4][5]
The "Pre-Quench" Setup (Mandatory)
Never handle the neat material without a neutralization station ready.[1][2][3]
-
Preparation: Prepare a beaker containing 10% Aqueous Sodium Bicarbonate (NaHCO₃) mixed 1:1 with Ethanol.
-
Validation: Dip a pH strip into the bath.[1][2][4] It must read pH 8-9.[1][2][3][4][5] This bath serves as your emergency dip station for tools and gloves.[1][2][4]
Transfer Protocol
-
Solids: Use a disposable anti-static spatula.[1][2][3] Do not pour from the bottle.
-
Liquids/Solutions: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.[1][2][3][4][5]
The "Dirty Hand" Rule
Designate your non-dominant hand as the "dirty" hand (handles the vial/reagent) and your dominant hand as the "clean" hand (operates the pipette/spatula).[1][2][3][4] Never cross-contaminate.[1][2][3]
Part 3: Deactivation & Disposal Strategy
Disposal requires chemical deactivation (quenching) to break the reactive alkylating center before the waste leaves your control.[1][2][3]
Step-by-Step Quenching Protocol
-
Dilution: Dissolve the waste material (or rinse the reaction vessel) with a small amount of Acetone or Ethanol.[1][2][3]
-
Hydrolysis: Slowly add the dissolved material to the Pre-Quench Bicarbonate Bath (prepared in Part 2).[1][2][3]
-
Validation: Test the pH of the waste mixture.
-
Disposal: Label as "Deactivated Organic Waste (Contains Aniline/Ethanol)" and dispose of according to local hazardous waste regulations.
Part 4: Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent exposure.
Caption: Operational logic flow ensuring active neutralization of the alkylating hazard before final disposal.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride.[1][2][3] (Used as proxy for chloromethyl reactivity/PPE breakthrough).[1][2][3][4] Retrieved from [Link]
-
PubChem. Compound Summary: 4-(Chloromethyl)-N,N-dimethylaniline (Analogous Structure).[1][2][3][4][5] National Library of Medicine.[1][2][4] Retrieved from [Link][1][2][3][4][5]
Sources
- 1. 4-(chloromethyl)-N,N-dimethylaniline | C9H12ClN | CID 12219116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylaniline - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 4-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 4. Diethylaniline - Wikipedia [en.wikipedia.org]
- 5. clearsynth.com [clearsynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
